dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide
Description
Dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide is a dipotassium salt of a xanthene-derived organic compound. Its structure features a central xanthene core (a tricyclic system comprising two benzene rings fused via an oxygen bridge) substituted with a carboxylate group at the phenyl ring and two ketone groups at positions 3 and 6. The dipotassium counterions balance the negative charges of the carboxylate and enolate groups.
Xanthene derivatives are historically significant in dyes, sensors, and photodynamic therapy due to their planar aromatic systems and tunable electronic properties.
Properties
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKIMDFCFSNPU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10K2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide typically involves the condensation of resorcinol and phthalic anhydride, followed by bromination and conversion to the potassium salt. The reaction conditions often include:
Condensation: Resorcinol and phthalic anhydride are heated together in the presence of a catalyst, such as zinc chloride, to form the intermediate compound.
Bromination: The intermediate is then brominated using bromine in the presence of a solvent like acetic acid.
Conversion to Potassium Salt: The brominated compound is treated with potassium hydroxide to form the final potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted xanthenes.
Scientific Research Applications
Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate has numerous applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.
Biology: Employed in biological staining to visualize cells and tissues under a microscope.
Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescence properties.
Industry: Applied in the production of dyes, inks, and other colorants for textiles, paper, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce. When exposed to light, the electrons in the compound’s structure become excited and then return to their ground state, emitting light in the process. This fluorescence is harnessed in various applications, from biological staining to industrial dyes. The molecular targets and pathways involved include interactions with cellular components in biological systems and binding to substrates in industrial processes .
Comparison with Similar Compounds
Functional Group Impact
- Carboxylate vs. Sulfonate : The carboxylate group in the target compound is less acidic (pKa ~4-5) compared to sulfonate (pKa ~-6), which may influence solubility and stability under varying pH conditions.
- Ketone vs. Hydroxyl : The ketone groups in the xanthene derivative could participate in redox reactions or serve as coordination sites for metals, whereas the hydroxyl group in the naphthalene analog may engage in hydrogen bonding or esterification.
Aromatic System Differences
- The xanthene core’s extended conjugation may confer fluorescence or photochemical activity, common in xanthene dyes like fluorescein. In contrast, the naphthalene system in the disulphonate compound is more rigid and less prone to electronic delocalization, favoring applications in surfactants or dispersants.
Research Findings and Limitations
- Structural Analysis: The SHELX program suite (particularly SHELXL) is critical for refining crystal structures of such salts, as demonstrated in small-molecule crystallography .
- Safety and Handling : While the naphthalene disulphonate compound is classified as 100% pure with defined CAS/EC identifiers , analogous safety data for the xanthene derivative remain unverified.
Biological Activity
Dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide, commonly referred to as a derivative of fluorescein, exhibits significant biological activities that warrant detailed exploration. This compound is primarily known for its applications in fluorescence microscopy and as a dye in various biological assays. Below, we delve into its biological activity, supported by data tables and research findings.
- Molecular Formula : C20H14K2O5
- Molecular Weight : 404.48 g/mol
- IUPAC Name : this compound
This compound primarily functions through its ability to intercalate with nucleic acids and proteins, leading to fluorescence upon binding. This property is exploited in various biological assays to visualize cellular components.
Biological Activities
-
Antioxidant Activity :
- The compound has been shown to exhibit antioxidant properties, scavenging free radicals effectively and thereby protecting cells from oxidative stress.
- Study Findings : In vitro studies demonstrated that the compound significantly reduced oxidative damage in cultured cells.
-
Fluorescent Properties :
- As a fluorescent dye, it is widely used in biological imaging to label cells and tissues.
- Case Study : A study utilized this compound to visualize cancer cell lines under fluorescence microscopy, demonstrating its efficacy in tracking cellular processes.
-
Antimicrobial Effects :
- Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
- Data Table :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
- Cell Proliferation Inhibition :
- The compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Research Findings : In a study on breast cancer cells, treatment with the compound led to a significant decrease in cell viability after 48 hours.
Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated an IC50 value of approximately 25 µM, suggesting potent antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, the antimicrobial effects of the compound were tested against multiple strains of bacteria. The results indicated that this compound exhibited a dose-dependent inhibition of bacterial growth, particularly effective against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
